

A Comparative Guide to the Crystal Structures of Pigment Red 52 Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Red 52, disodium salt*

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This guide provides a comparative analysis of the crystal structures of Pigment Red 52 (P.R. 52) salts. To date, the only fully characterized crystal structure is that of a monosodium salt of P.R. 52.^{[1][2]} This guide will compare the detailed crystallographic data of this monosodium salt with the currently known information for the commercially significant calcium (P.R. 52:1) and manganese (P.R. 52:2) salts, for which complete crystal structures have not yet been determined.^{[1][2]} Understanding these structures is crucial as the crystalline arrangement of a pigment significantly influences its coloristic and performance properties.^[3]

Comparative Data of Pigment Red 52 Salts

The following table summarizes the available data for the monosodium, calcium, and manganese salts of Pigment Red 52. The detailed crystallographic data for the monosodium salt provides a benchmark for future studies on the calcium and manganese analogs.

Property	Monosodium Salt of P.R. 52 (DMSO Solvate Hydrate)	Calcium Salt of P.R. 52 (P.R. 52:1)	Manganese Salt of P.R. 52 (P.R. 52:2)
Chemical Formula	$\text{Na}^+ \cdot \text{C}_{18}\text{H}_{12}\text{ClN}_2\text{O}_6\text{S}^- \cdot \text{H}_2\text{O} \cdot \text{C}_2\text{H}_6\text{OS}$ [1]	$\text{C}_{18}\text{H}_{11}\text{CaClN}_2\text{O}_6\text{S}$ [4]	$\text{C}_{18}\text{H}_{11}\text{ClMnN}_2\text{O}_6\text{S}$ [5]
Molecular Weight	538.94 g/mol	458.89 g/mol [4]	473.75 g/mol [5]
Crystal System	Triclinic [1]	Not Determined	Not Determined
Space Group	P1 [1]	Not Determined	Not Determined
Unit Cell Parameters	$a = 5.7347(4) \text{ \AA}$, $b = 10.9336(8) \text{ \AA}$, $c = 18.4692(12) \text{ \AA}$ $\alpha = 104.844(5)^\circ$, $\beta = 97.478(5)^\circ$, $\gamma = 95.404(6)^\circ$ [2]	Not Determined	Not Determined
Volume of Unit Cell	$1100.00(14) \text{ \AA}^3$ [2]	Not Determined	Not Determined
Method of Structure Determination	Single-Crystal X-ray Diffraction [1]	Not Determined	Not Determined
Key Structural Features	The SO_3^- group is deprotonated, while the COOH group is protonated. The structure consists of $\text{Na}-\text{O}$ chains that arrange the anions in polar/non-polar double layers. [1] [3]	Belongs to the BONA pigment lake subset. [6]	A manganese salt pigment with a bordeaux hue. [4]

Experimental Protocol: Single-Crystal X-ray Diffraction of Monosodium Pigment Red 52 Salt

The determination of the crystal structure of the monosodium salt of Pigment Red 52 was achieved through single-crystal X-ray diffraction.[\[1\]](#) The following is a detailed methodology

based on the published study.

1. Synthesis and Crystallization:

- Synthesis of Pigment Red 52: The crude Pigment Red 52 was synthesized in-house. An impurity of sodium chloride was identified by X-ray powder diffraction.[1]
- Crystallization: The crude P.R. 52 (0.59 g) was dissolved in dimethyl sulfoxide (DMSO) (60 ml). The solution was transferred to a glass vessel, which was then placed in a larger vessel containing diethyl ether. The larger vessel was sealed to allow for slow vapor diffusion of the diethyl ether into the DMSO solution, which induced crystallization.[1]

2. Data Collection:

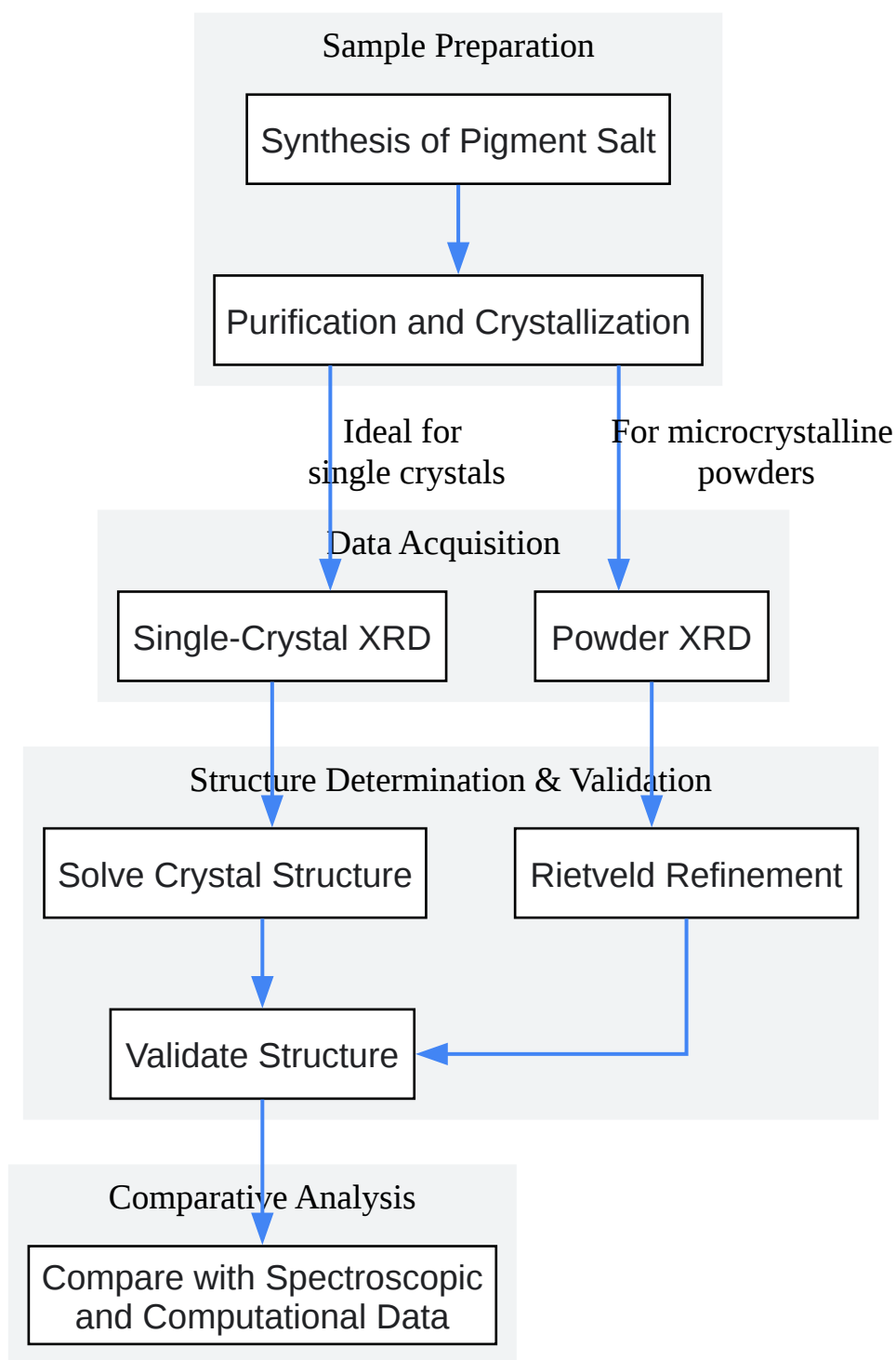
- A suitable single crystal was selected and mounted on a diffractometer.
- The crystal was cooled to a temperature of 173 K for data collection to minimize thermal vibrations and potential solvent loss.[1]
- X-ray diffraction data were collected using Mo K α radiation.[2]

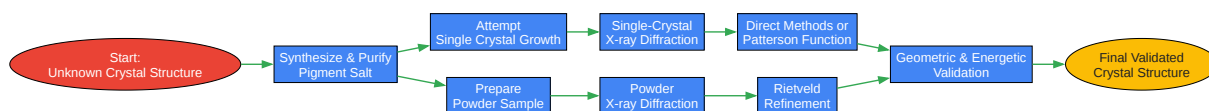
3. Structure Solution and Refinement:

- The collected diffraction data was processed to determine the unit cell dimensions and space group.
- The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 .
- Hydrogen atoms bonded to carbon were refined using a riding model.[1]

Logical Workflow for Crystal Structure Validation

The following diagram illustrates a typical workflow for the validation of a pigment's crystal structure, a crucial process especially when single crystals are not readily available, which is often the case for industrial pigments.[7]





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- To cite this document: BenchChem. [A Comparative Guide to the Crystal Structures of Pigment Red 52 Salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1497102#validating-the-crystal-structure-of-pigment-red-52-salts]

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